molecular formula C8H11ClFNO B2717969 3-Fluoro-2-methoxy-N-methylaniline hydrochloride CAS No. 2174007-54-4

3-Fluoro-2-methoxy-N-methylaniline hydrochloride

Cat. No.: B2717969
CAS No.: 2174007-54-4
M. Wt: 191.63
InChI Key: QZPQNMYALLJUKD-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-N-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps :

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of the fluoro and methoxy groups to the aromatic ring.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Fluoro-2-methoxy-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where the fluoro or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include sodium nitrite, sulfuric acid, and copper fluoride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-methoxy-N-methylaniline hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-2-methoxy-N-methylaniline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-2-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-10-7-5-3-4-6(9)8(7)11-2;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPQNMYALLJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)F)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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